molecular formula C24H10Cl6N2O5 B588572 1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene CAS No. 142022-58-0

1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene

Cat. No. B588572
CAS RN: 142022-58-0
M. Wt: 619.053
InChI Key: GHFXXCLQFUFADK-UHFFFAOYSA-N
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Description

1,2,4-Trichlorobenzene is an organochlorine compound, one of three isomers of trichlorobenzene. It is a derivative of benzene with three chloride substituents. It is a colorless liquid used as a solvent for a variety of compounds and materials .


Molecular Structure Analysis

The molecular structure of a compound like this would be quite complex due to the presence of multiple nitro and chloro groups. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the nitro and chloro groups. These groups are electron-withdrawing, which would affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the nitro and chloro groups. For example, 1,2,4-trichlorobenzene is a colorless liquid with a density of 1.46 g/cm³ .

Scientific Research Applications

Synthesis and Characterization of Complex Compounds

  • Research on the synthesis and characterization of binuclear Zn(II) complex of symmetrical potentially pentadentate Schiff base ligand highlights the potential for creating complex compounds with specific chemical functionalities. These compounds are characterized by methods such as FT-IR, 1H NMR, and mass spectrometry, indicating a detailed approach to understanding molecular structures (Dehghani-Firouzabadi & Alizadeh, 2016).

Catalytic and Oxidation Reactions

  • Studies on tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine demonstrate its use as a recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions. This research shows the compound's applications in activating arenes, olefins, and ketones for various synthetic pathways, offering a new perspective on recyclable catalysts (Thorat, Bhong, & Karade, 2013).

Crystal Structure Determination

  • The crystal structure determination of a series of benzene derivatives, including compounds with various functional groups, is crucial for understanding the molecular geometry and potential interactions in larger molecular assemblies. Such structural data can be pivotal for designing new materials or compounds with desired properties (Goubitz et al., 1999).

Electrosynthesis Applications

  • Research on the electrosynthesis of certain chlorophenoxy compounds highlights the versatility of electrochemical methods in producing key intermediates for further chemical synthesis. Such processes can be optimized for efficiency and selectivity, contributing to advancements in green chemistry (Thirunavukkarasu, 1999).

Safety And Hazards

Safety and hazards would depend on the specific properties of the compound. For example, 1,2,4-trichlorobenzene has been shown to affect the liver and kidney, and is possibly a teratogen .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has useful properties as a pharmaceutical or dye, research might focus on improving its synthesis or studying its mechanism of action .

properties

IUPAC Name

1,2,4-trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H10Cl6N2O5/c25-15-3-5-17(27)23(29)21(15)13-9-11(31(33)34)1-7-19(13)37-20-8-2-12(32(35)36)10-14(20)22-16(26)4-6-18(28)24(22)30/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFXXCLQFUFADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2Cl)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C=CC(=C4Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H10Cl6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001024099
Record name 2,2'-Oxybis(2',3',6'-trichloro-5-nitrobiphenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene

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